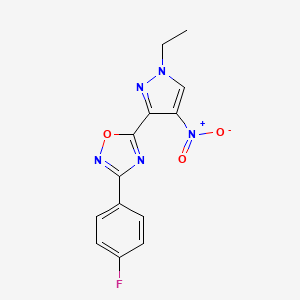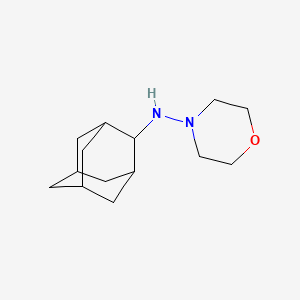![molecular formula C20H20F2N4O B4747534 N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4747534.png)
N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea, also known as DFP-10917, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mécanisme D'action
N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. By inhibiting CK2, N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea can induce cell death in cancer cells through the activation of caspases, which are enzymes that play a role in the process of apoptosis. N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea has also been shown to inhibit the activity of various signaling pathways that are involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also shown potent activity against cancer cells in vitro and in vivo. However, N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea has some limitations, including its low solubility in water and its potential toxicity in non-cancerous cells.
Orientations Futures
The potential of N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea in the treatment of cancer has led to several future directions for scientific research. These include the development of more potent and selective CK2 inhibitors, the investigation of the combination of N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea with other cancer therapies, and the exploration of its potential in the treatment of other diseases.
Conclusion:
N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea is a small molecule inhibitor that has shown potential in the treatment of cancer. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research. While N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea has some limitations, its potential in the treatment of cancer has led to several future directions for scientific research.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea has been extensively studied for its potential in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Studies have also shown that N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea can induce apoptosis in cancer cells, which is a process of programmed cell death.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O/c1-12-5-4-6-15(9-12)11-26-14(3)19(13(2)25-26)24-20(27)23-18-8-7-16(21)10-17(18)22/h4-10H,11H2,1-3H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZQMVNIELMHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-3-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-butyl-2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4747454.png)

![5-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4747472.png)
![1-(4-bromophenyl)-3-[(3-chloro-4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B4747478.png)

![(3aR,7aS)-2-[3-(1H-pyrazol-1-ylmethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4747485.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-methylglycinamide](/img/structure/B4747495.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4747498.png)
![2-[1-(4-methylbenzyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4747507.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4747515.png)
![2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4747522.png)